3-Iodo-4-nitroaniline
Overview
Description
3-Iodo-4-nitroaniline is a chemical compound with the molecular formula C6H5IN2O2 . It has an average mass of 264.021 Da and a monoisotopic mass of 263.939575 Da . It is structurally similar to 4-nitroaniline, which is a yellow solid and an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
Molecular Structure Analysis
The molecular structure of 3-Iodo-4-nitroaniline consists of an aniline (benzenamine) group substituted with an iodine atom and a nitro group . The exact positions of these substituents can be denoted as 3-Iodo (I at the 3rd position) and 4-nitro (NO2 at the 4th position) on the benzene ring .Physical And Chemical Properties Analysis
3-Iodo-4-nitroaniline is a powder with a molecular weight of 264.02 .Scientific Research Applications
Co-crystals with Caffeine
3-Iodo-4-nitroaniline has been used in the synthesis of co-crystals with caffeine . These co-crystals adopt a range of structures, including two-dimensional flat layer, corrugated layer, and three-dimensional interlocked structures . The mechanical properties of these co-crystals vary depending on their structure. For instance, those with strong intra-layer and weak inter-layer interactions show shear deformation behavior, while those with weak intra-layer interactions show brittle fracture on application of a mechanical stress .
Iodination of Aromatic Compounds
3-Iodo-4-nitroaniline can be used in the iodination of various industrially and pharmaceutically important substituted aromatics . This method provides several advantages such as short reaction time, high yields, and nonhazardous and simple work-up procedure .
3. Preparation of Poly (4-nitroaniline) Thin Films 4-Nitroaniline, which can be derived from 3-Iodo-4-nitroaniline, can be used to prepare poly (4-nitroaniline) thin films for optoelectronic applications .
Adduct with Picric Acid
4-Nitroaniline, which can be derived from 3-Iodo-4-nitroaniline, can be used to prepare an adduct with picric acid .
Preparation of p-Phenylenediamine
4-Nitroaniline, which can be derived from 3-Iodo-4-nitroaniline, can be used to prepare p-phenylenediamine using various catalytic systems .
Safety and Hazards
4-Nitroaniline, a structurally similar compound, is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is particularly harmful to all aquatic organisms and can cause long-term damage to the environment if released as a pollutant .
Future Directions
While specific future directions for 3-Iodo-4-nitroaniline are not available, it’s worth noting that research into the iodination of aromatic compounds is ongoing . This could potentially lead to more efficient and environmentally friendly methods of producing aromatic iodides, which are important intermediates in various industries.
Mechanism of Action
Target of Action
3-Iodo-4-nitroaniline is a nitroaromatic compound
Mode of Action
Nitroaromatic compounds like 3-iodo-4-nitroaniline are often reduced to their corresponding amines . This reduction can occur through a series of steps, including nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
The reduction of nitroaromatic compounds can impact various biochemical pathways, particularly those involving redox reactions .
Pharmacokinetics
The compound’s molecular weight is 264021 Da , which could influence its absorption and distribution.
Result of Action
The reduction of nitroaromatic compounds can result in the formation of amines, which can have various effects depending on the specific compound and biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Iodo-4-nitroaniline. For example, the presence of reducing agents can facilitate the reduction of nitroaromatic compounds . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the compound’s action.
properties
IUPAC Name |
3-iodo-4-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHHZUJAXUAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312665 | |
Record name | 3-Iodo-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
721925-18-4 | |
Record name | 3-Iodo-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=721925-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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